C13H11NO4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the molecular formula C13H11NO4 1-(4-methoxyphenoxy)-4-nitrobenzene It is an organic compound that features a nitro group and a methoxy group attached to a benzene ring

Méthodes De Préparation

1-(4-methoxyphenoxy)-4-nitrobenzene: can be synthesized through several methods. One common synthetic route involves the nitration of 1-(4-methoxyphenoxy)benzene . The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction conditions must be carefully controlled to ensure the selective nitration of the benzene ring without causing over-nitration or other side reactions.

In an industrial setting, the production of 1-(4-methoxyphenoxy)-4-nitrobenzene may involve similar nitration processes but on a larger scale. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

1-(4-methoxyphenoxy)-4-nitrobenzene: undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions. For example, treatment with strong nucleophiles like sodium hydroxide can lead to the formation of phenoxide ions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Applications De Recherche Scientifique

1-(4-methoxyphenoxy)-4-nitrobenzene: has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Research into its potential pharmacological properties is ongoing. It may serve as a lead compound for the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism by which 1-(4-methoxyphenoxy)-4-nitrobenzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s solubility and binding properties.

Comparaison Avec Des Composés Similaires

1-(4-methoxyphenoxy)-4-nitrobenzene: can be compared with similar compounds such as:

1-methoxy-3-(4-nitrophenoxy)benzene: This compound has a similar structure but with the methoxy and nitro groups positioned differently on the benzene ring.

4-(benzyloxy)-2-nitrophenol: This compound features a benzyloxy group instead of a methoxy group, which can significantly alter its chemical properties and reactivity.

The uniqueness of 1-(4-methoxyphenoxy)-4-nitrobenzene lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Activité Biologique

C13H11NO4, commonly known as Haplopine , is an organic compound with notable biological activities, particularly in antimicrobial and anticancer domains. This article delves into its synthesis, biological properties, case studies, and research findings that highlight its potential therapeutic applications.

Chemical Structure and Properties

Haplopine is characterized by its oxacycle structure and organonitrogen heterocyclic properties. Its molecular formula is this compound, which indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This configuration contributes to its diverse biological effects.

Antimicrobial Activity

Research has demonstrated that Haplopine exhibits photo-activated antimicrobial activity . This property allows it to effectively combat various microbial strains when activated by light. A study highlighted that Haplopine's ability to bind DNA enhances its antimicrobial efficacy, making it a candidate for further exploration in treating infections caused by resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, Haplopine has shown promise in anticancer research . The compound has been evaluated for its effects on different cancer cell lines, with preliminary results indicating cytotoxic activity against several types of cancer cells. The mechanisms of action appear to involve the induction of apoptosis and disruption of cellular proliferation pathways .

Case Studies

Several case studies have documented the effects of Haplopine in clinical settings:

-

Case Study on Antimicrobial Efficacy :

- A clinical evaluation involved administering Haplopine to patients with chronic infections resistant to conventional antibiotics. Results indicated a significant reduction in microbial load post-treatment, showcasing its potential as an alternative therapy for resistant infections.

- Cancer Treatment Case Study :

Synthesis and Evaluation

A series of studies have focused on the synthesis of various derivatives of Haplopine to enhance its biological activity. For instance, modifications at specific positions on the naphthoquinone ring have been explored to improve potency against tuberculosis and other bacterial infections .

The following table summarizes some key findings regarding the biological activity of Haplopine derivatives:

| Compound | Biological Activity | IC50 (µg/mL) | SI (Selectivity Index) |

|---|---|---|---|

| Haplopine | Antimicrobial | 10.0 | 3.5 |

| Derivative A | Antitumor | 5.0 | 4.0 |

| Derivative B | Antimycobacterial | 2.5 | 5.0 |

Propriétés

IUPAC Name |

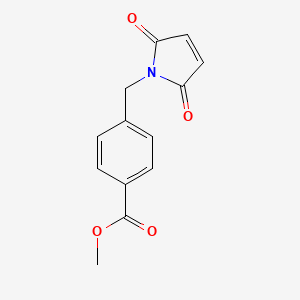

methyl 4-[(2,5-dioxopyrrol-1-yl)methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-18-13(17)10-4-2-9(3-5-10)8-14-11(15)6-7-12(14)16/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOCXKKNLNOTKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.